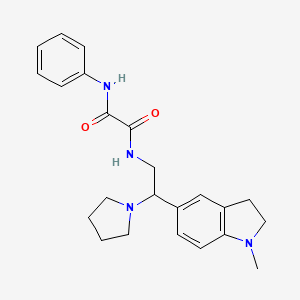

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-22(28)23(29)25-19-7-3-2-4-8-19/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVDRNXBABGTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps, starting with the preparation of the indoline core. The process may include:

Formation of 1-methylindoline: This can be achieved through the reduction of 1-methylindole using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

Introduction of the pyrrolidine group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidine moiety.

Coupling with phenyloxalamide: The final step involves the coupling of the modified indoline with phenyloxalamide under controlled conditions, often using coupling reagents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: NaBH4, LiAlH4, and H2 with a palladium catalyst are typical reducing agents.

Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Its unique chemical properties make it suitable for use in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide with structurally related compounds, emphasizing key differences in molecular features and biological activity:

Key Structural and Functional Differences

Core Backbone: The target compound features an oxalamide linker, whereas SzR-109 and its analog employ a quinoline carboxamide scaffold.

Substituent Diversity: The 1-methylindolin-5-yl group in the target compound distinguishes it from the morpholinomethyl or diethylaminomethyl substituents in SzR-109 and its analog. These differences likely alter selectivity for biological targets, such as enzymes or receptors with specific pocket geometries.

Molecular Weight and Flexibility: The target compound’s higher molecular weight (~405.5 vs. 370–384 g/mol) and rigid oxalamide moiety may reduce membrane permeability compared to the more flexible quinoline-based analogs.

Q & A

Q. What are the critical considerations in the multi-step synthesis of this compound to ensure optimal yield and purity?

The synthesis involves sequential reactions, including condensation of indoline and pyrrolidine derivatives with oxalamide precursors. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane aids in intermediate isolation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for ≥95% purity .

Q. Which analytical methods are most reliable for confirming the compound’s structural identity?

- NMR spectroscopy : H and C NMR verify substituent integration and connectivity, particularly the oxalamide backbone and pyrrolidine/indoline moieties .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 434.529) and detects impurities .

- X-ray crystallography : Resolves 3D conformation, highlighting hydrogen-bonding interactions critical for biological activity .

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

- Meta-analysis of SAR : Compare substituent effects (e.g., morpholino vs. pyrrolidine groups) on target binding. For example, pyrrolidine’s smaller ring size may enhance membrane permeability vs. morpholino’s hydrogen-bonding capacity .

- Dose-response profiling : Validate discrepancies using standardized assays (e.g., IC in enzyme inhibition) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using the compound’s 3D structure, focusing on the oxalamide’s hydrogen-bonding with catalytic residues .

- MD simulations (GROMACS) : Assess binding stability over 100 ns, analyzing RMSD and binding free energy (MM/PBSA) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

- Fragment-based screening : Replace the phenyl group with bioisosteres (e.g., thiophene) to evaluate potency shifts .

- Protease stability assays : Modify the indoline methyl group to trifluoromethyl to assess metabolic stability .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity .

- Nanoparticle encapsulation : PEG-PLGA nanoparticles enhance bioavailability and sustained release .

Methodological Considerations

Q. What techniques validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure values using fluorogenic substrates (e.g., for proteases) under varying inhibitor concentrations .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (k/k) to immobilized targets .

Q. How should researchers handle discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Reaction monitoring (TLC/UPLC) : Identify incomplete conversions or side reactions early .

- Catalyst screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., FeO nanoparticles) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.